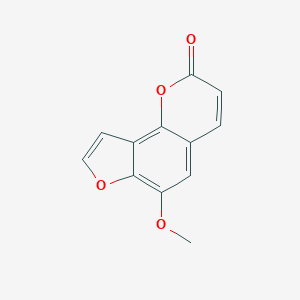![molecular formula C₁₃H₂₂N₅O₄P B016676 (R)-9-[2-(diethylphosphonomethoxy)propyl]adenine CAS No. 180587-75-1](/img/structure/B16676.png)
(R)-9-[2-(diethylphosphonomethoxy)propyl]adenine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of (R)-9-[2-(Diethylphosphonomethoxy)propyl]adenine and its derivatives involves complex organic reactions aiming at combining a diethylphosphonomethoxy group with the adenine base. Barral et al. (2006) describe the synthesis of this compound along with its alpha-boranophosphonate nucleosides, highlighting the methods for integrating borane groups into the phosphonate moiety for stability studies (Barral et al., 2006). Moreover, process optimization for synthesizing this compound by replacing sodium hydride with sodium tert-butoxide to effect the coupling reaction showcases advancements in synthesis techniques for improved safety and consistency (Yu et al., 1999).
Applications De Recherche Scientifique
-
Medicinal Chemistry
- A derivative of (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl (HPMP), which is similar to “®-9-[2-(diethylphosphonomethoxy)propyl]adenine”, has been used in the synthesis of new acyclic nucleoside phosphonates (ANPs) with a potentially differentiated antiviral spectrum .
- The method involved the functionalization of the 2-position of the (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl side-chain of an inactive ANP with a polar cyano group to generate a thymine analogue .
- This thymine analogue showed selective inhibition of hepatitis B virus (HBV) replication (SI > 302; EC50 = 0.33 μM), without significant antiretroviral activity .
-
Cancer Research
- The antiviral agent (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl) cytosine (cidofovir), which is structurally related to “®-9-[2-(diethylphosphonomethoxy)propyl]adenine”, has been evaluated for its effect on the EBV-associated tumor nasopharyngeal carcinoma (NPC) in NPC xenografts in athymic mice .
- The treatment involved intratumoral injection and systemic administration of cidofovir .
- The results showed that cidofovir arrested tumor growth within 1 week, and by 4 weeks, tumors regressed to 8–75% (39 ± 33%) of the original size, whereas control tumors injected with PBS grew to 282 ± 25% of the original size .
-
Reference Standards
-
COVID-19 Research
-
Drug Delivery
-
Antiviral Research
- A derivative of (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl (HPMP), which is similar to “®-9-[2-(diethylphosphonomethoxy)propyl]adenine”, has been used in the synthesis of new acyclic nucleoside phosphonates (ANPs) with a potentially differentiated antiviral spectrum . The method involved the functionalization of the 2-position of the (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl side-chain of an inactive ANP with a polar cyano group to generate a thymine analogue . This thymine analogue showed selective inhibition of hepatitis B virus (HBV) replication .
-
Antiviral Research
- A derivative of (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl (HPMP), which is similar to “®-9-[2-(diethylphosphonomethoxy)propyl]adenine”, has been used in the synthesis of new acyclic nucleoside phosphonates (ANPs) with a potentially differentiated antiviral spectrum . The method involved the functionalization of the 2-position of the (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl side-chain of an inactive ANP with a polar cyano group to generate a thymine analogue . This thymine analogue showed selective inhibition of hepatitis B virus (HBV) replication .
-
Reference Standards
-
COVID-19 Research
-
Drug Delivery
-
Medicinal Chemistry
- A derivative of (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl (HPMP), which is similar to “®-9-[2-(diethylphosphonomethoxy)propyl]adenine”, has been used in the synthesis of new acyclic nucleoside phosphonates (ANPs) with a potentially differentiated antiviral spectrum . The method involved the functionalization of the 2-position of the (R,S)-3-hydroxy-2-(phosphonomethoxy)propyl side-chain of an inactive ANP with a polar cyano group to generate a thymine analogue . This thymine analogue showed selective inhibition of hepatitis B virus (HBV) replication .
-
Cancer Research
- The antiviral agent (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl) cytosine (cidofovir), which is structurally related to “®-9-[2-(diethylphosphonomethoxy)propyl]adenine”, has been evaluated for its effect on the EBV-associated tumor nasopharyngeal carcinoma (NPC) in NPC xenografts in athymic mice . The treatment involved intratumoral injection and systemic administration of cidofovir . The results showed that cidofovir arrested tumor growth within 1 week, and by 4 weeks, tumors regressed to 8–75% (39 ± 33%) of the original size, whereas control tumors injected with PBS grew to 282 ± 25% of the original size .
Safety And Hazards
This involves detailing any known hazards associated with the compound, such as toxicity or flammability. It may also include information on safe handling and disposal practices.
Orientations Futures
This could involve potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties.
Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a detailed analysis of a specific compound, I would recommend consulting a comprehensive chemistry reference or database. If you have any other questions or need further clarification, feel free to ask!
Propriétés
IUPAC Name |
9-[(2R)-2-(diethoxyphosphorylmethoxy)propyl]purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N5O4P/c1-4-21-23(19,22-5-2)9-20-10(3)6-18-8-17-11-12(14)15-7-16-13(11)18/h7-8,10H,4-6,9H2,1-3H3,(H2,14,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOFRXOOFANVPB-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N5O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-9-[2-(Diethylphosphonomethoxy)propyl] Adenine | |
CAS RN |
180587-75-1 | |
| Record name | Diethyl P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=180587-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, P-[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl]-, diethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



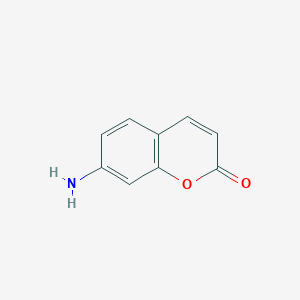
![[2,2'-Bi-1H-indole]-3,3'-diol, bis(hydrogen sulfate) (ester), disodium salt](/img/structure/B16597.png)
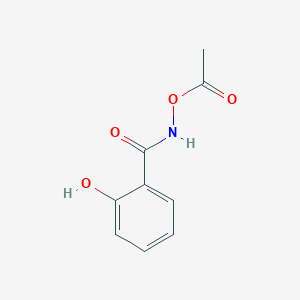
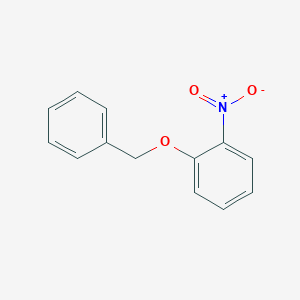
![(6-{2-[2-(4-Fluoro-phenyl)-4-(2-hydroxy-phenylcarbamoyl)-5-isopropyl-3-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-B](/img/structure/B16608.png)
![(6-{2-[3-(2-Benzyloxy-phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B16609.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (2-Benzyloxy-phenyl)-amide](/img/structure/B16610.png)
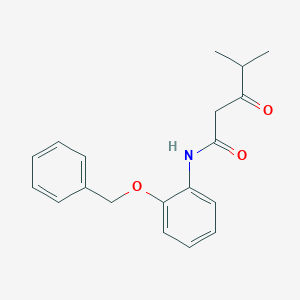
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)
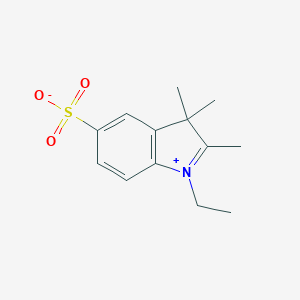
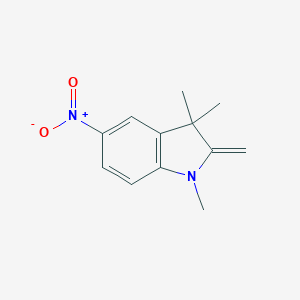
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)

